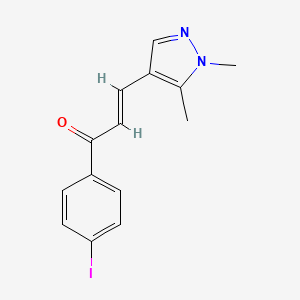
Methyl 5-hydroxy-1-cyclohexene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 5-hydroxy-1-cyclohexene-1-carboxylate” is an organic compound with the molecular formula C8H12O3 . It is a derivative of cyclohexene, a six-membered cyclic compound, with a carboxylate (COO-) and a hydroxyl (OH) functional group attached to the cyclohexene ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclohexene ring with a methyl ester group (COOCH3) and a hydroxyl group (OH) attached to it . The exact positions of these groups on the cyclohexene ring can vary, leading to different isomers .科学的研究の応用
Tet Proteins and DNA Demethylation
Tet proteins, such as those studied by Ito et al. (2011) and Tahiliani et al. (2009), demonstrate the capacity to convert 5-methylcytosine (5mC) into 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC) through oxidation processes. This activity suggests a potential route for DNA demethylation in animals, highlighting the critical role of such modifications in gene expression, genomic imprinting, and the suppression of transposable elements. These findings indicate the importance of understanding the chemical behavior of compounds like Methyl 5-hydroxy-1-cyclohexene-1-carboxylate in biological systems, as they may offer insights into similar mechanisms of action or serve as models for studying enzymatic processes in epigenetic regulation.
- Tet proteins can convert 5mC to 5hmC, 5fC, and 5caC, suggesting a route for DNA demethylation in animals, with significant implications for gene expression and epigenetic regulation (Ito et al., 2011).
- TET1, a protein capable of converting 5mC to 5hmC both in vitro and in vivo, plays a potential role in epigenetic regulation through the modification of 5mC to hmC, highlighting the dynamic nature of DNA methylation and its importance in biological processes (Tahiliani et al., 2009).
Chemical Modifications and Epigenetic Signaling
Research by Wu and Zhang (2017) reviews the biochemical and structural studies on TET and TDG-mediated active DNA demethylation. The technological advances in mapping and tracing the oxidized forms of 5mC further dissect their functions and underline the biological significance of these processes in various contexts. This body of work underscores the complexity of epigenetic regulation and the critical role of chemical modifications in genomic DNA, which may parallel the transformations observed in compounds like this compound.
- Active DNA demethylation through TET-catalyzed oxidation followed by decarboxylation plays a significant role in epigenetic regulation, raising the possibility that similar chemical transformations might offer insights into the biological functions of related compounds (Wu & Zhang, 2017).
作用機序
The mechanism of action of “Methyl 5-hydroxy-1-cyclohexene-1-carboxylate” is not well-documented, as it likely depends on the specific context in which the compound is used. As an organic compound, its reactivity is likely influenced by the presence of the alkene, ester, and hydroxyl functional groups .
特性
IUPAC Name |
methyl 5-hydroxycyclohexene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)6-3-2-4-7(9)5-6/h3,7,9H,2,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZHDEMRLUGVDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85576-03-0 |
Source


|
| Record name | methyl 5-hydroxycyclohex-1-ene-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2862858.png)

![5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide](/img/structure/B2862860.png)
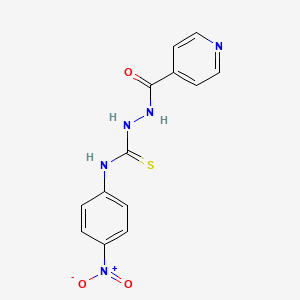
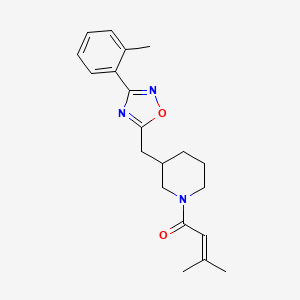
![2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2862864.png)
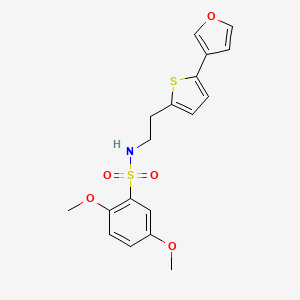
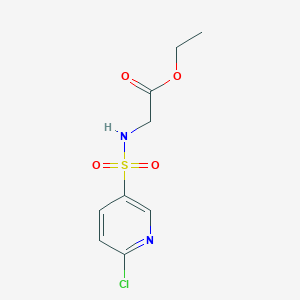

![5-[2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]ethyl-methylamino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B2862873.png)
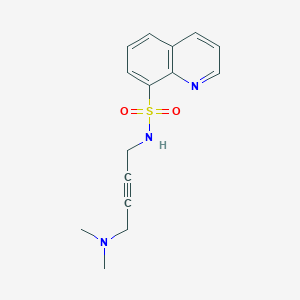
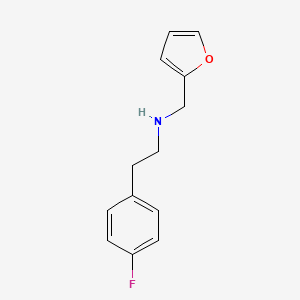
![N-[(3,4-dichlorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B2862876.png)
